Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

Catalog No.
S13570230
CAS No.
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

Product Name

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

IUPAC Name

methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-11-4-3-8(10)7(6-11)5-9(12)13-2/h7-8H,3-6,10H2,1-2H3

InChI Key

OKVUMTULIRGBLO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC(=O)OC)N

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is a chemical compound with the molecular formula C9H16N2O2C_9H_{16}N_2O_2 and a molecular weight of approximately 172.24 g/mol. It features a piperidine ring substituted with an amino group and a methyl group, along with an acetate functional group. This compound is characterized by its potential biological activity and synthetic utility, making it of interest in pharmaceutical chemistry.

Typical of amines and esters. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The acetate moiety can be involved in acylation reactions, where it reacts with nucleophiles to form amides or other esters.
  • Hydrolysis: The ester bond can undergo hydrolysis in the presence of water, yielding the corresponding acid and alcohol.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate exhibits notable biological activities, particularly as a potential pharmacological agent. Its structure suggests it may interact with various biological targets:

  • Neurotransmitter Modulation: The piperidine structure is prevalent in many neuroactive compounds, indicating potential roles in modulating neurotransmitter systems.
  • Antidepressant Activity: Compounds with similar structures have been investigated for their antidepressant properties, suggesting that this compound may also have similar effects.
  • Anticancer Properties: Preliminary studies indicate that derivatives of piperidine may inhibit cancer cell proliferation, warranting further investigation into this compound's anticancer potential.

The synthesis of Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from readily available precursors, the piperidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the Acetate Group: The acetate moiety can be introduced via esterification reactions using acetic acid or acetic anhydride in the presence of acid catalysts.
  • Amine Modification: The amino group can be added through reductive amination or direct amination methods.

These synthetic routes allow for the production of the compound with high purity and yield.

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate has several potential applications:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.
  • Biochemical Studies: Its biological activity makes it suitable for research into drug mechanisms and interactions within biological systems.

Interaction studies involving Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate focus on its binding affinity to various receptors and enzymes:

  • Receptor Binding Studies: Investigating how this compound binds to neurotransmitter receptors could elucidate its potential therapeutic effects.
  • Enzyme Inhibition Assays: Studies may also explore its ability to inhibit specific enzymes linked to disease pathways, providing insight into its pharmacological profile.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
Methyl 1-methylpiperidine-4-carboxylate1690-75-10.95
Methyl 2-(piperidin-4-yl)acetate hydrochloride81270-37-30.92
Ethyl 1-methylpiperidine-4-carboxylate24252-37-70.90
Ethyl quinuclidine-4-carboxylate22766-68-30.90
Ethyl 2-(piperidin-4-yl)acetate59184-90-60.89

Uniqueness: Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is distinguished by its specific substitution pattern on the piperidine ring and the presence of an amino group, which may confer unique biological activities compared to similar compounds that lack these features.

This detailed overview highlights the significance of Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate in chemical research and its potential therapeutic applications, emphasizing the need for further exploration into its properties and interactions.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

186.136827821 g/mol

Monoisotopic Mass

186.136827821 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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